molecular formula C28H31F3N8O2 B605306 Alflutinib CAS No. 1869057-83-9

Alflutinib

Cat. No.: B605306
CAS No.: 1869057-83-9
M. Wt: 568.6 g/mol
InChI Key: GHKOONMJXNWOIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alflutinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It primarily targets the EGFR T790M mutation, which is often associated with drug resistance . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

This compound binds to EGFR, inhibiting both EGFR-sensitive mutations and T790M mutations . This binding inhibits the tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling . The inhibition of these mutations disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

This compound affects the ERK and AKT pathways . By inhibiting EGFR, this compound disrupts the signaling through these pathways, which are involved in cell proliferation and survival . This disruption leads to a time-dependent blockage of the cell cycle and inhibition of apoptosis .

Pharmacokinetics

This compound is primarily metabolized by the enzyme CYP3A4, which forms its active metabolite AST5902 . After multiple dosages, this compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme . This suggests that this compound has the potential to induce CYP3A4 .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell viability and proliferation . This is particularly effective in cells with the EGFR T790M mutation . By blocking the cell cycle and inhibiting apoptosis, this compound can effectively suppress tumor cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the peak concentration of this compound by approximately 53% and the area under the curve (AUC) by approximately 32% . Furthermore, given that this compound is a CYP3A4 substrate and a potent CYP3A4 inducer, drug-drug interactions are expected during this compound treatment .

Biochemical Analysis

Biochemical Properties

Alflutinib is metabolized mainly by the enzyme CYP3A4, which catalyzes the formation of its active metabolite AST5902 . This compound does not inhibit CYP isozymes but can induce CYP3A4 in human hepatocytes .

Cellular Effects

This compound inhibits both EGFR-sensitive mutations and T790M mutations . This inhibition of EGFR leads to a decrease in cellular proliferation and an increase in apoptosis, thereby reducing the growth of cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and downstream signaling pathways . This results in a decrease in cellular proliferation and an increase in apoptosis .

Temporal Effects in Laboratory Settings

This compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Dosage Effects in Animal Models

It is known that this compound exhibits a dose-dependent increase in the apparent clearance .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4 to form its active metabolite AST5902 . This metabolite also contributes to the in vivo pharmacological activity of this compound .

Transport and Distribution

It is known that this compound is primarily metabolized in the liver .

Subcellular Localization

As a small molecule inhibitor, this compound is likely to be distributed throughout the cell where it can interact with its target, EGFR .

Preparation Methods

The synthesis of Alflutinib involves multiple steps, starting with the preparation of intermediate compounds. One of the key steps includes the reaction of ALFT-012 with acryloyl chloride in the presence of triethylamine (TEA) and dichloromethane (DCM), leading to the formation of this compound . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.

Scientific Research Applications

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOONMJXNWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869057-83-9
Record name Aflutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alflutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FURMONERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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